![molecular formula C17H15N5OS B12535996 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- CAS No. 705964-40-5](/img/structure/B12535996.png)
1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. This specific compound is notable for its unique structure, which includes a phenothiazine moiety, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- typically involves multiple steps. One common method includes the cyanoethylation of phenothiazine with acrylonitrile, followed by the conversion of the nitrile group to tetrazole using sodium azide and ammonium chloride . This method ensures the formation of the tetrazole ring while maintaining the integrity of the phenothiazine structure.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the phenothiazine moiety.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs with antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The phenothiazine moiety also contributes to its activity by interacting with different molecular pathways.
Comparison with Similar Compounds
1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- can be compared to other tetrazole derivatives and phenothiazine compounds. Similar compounds include:
1H-Tetrazole-5-acetic acid: Another tetrazole derivative with different functional groups.
Phenothiazine: The parent compound of the phenothiazine moiety, used in various therapeutic applications.
1-Phenyl-1H-tetrazole-5-thiol: A tetrazole derivative with sulfur-containing groups.
The uniqueness of 1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]- lies in its combined tetrazole and phenothiazine structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
705964-40-5 |
|---|---|
Molecular Formula |
C17H15N5OS |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-[5-(2-phenothiazin-10-ylethyl)tetrazol-1-yl]ethanone |
InChI |
InChI=1S/C17H15N5OS/c1-12(23)22-17(18-19-20-22)10-11-21-13-6-2-4-8-15(13)24-16-9-5-3-7-14(16)21/h2-9H,10-11H2,1H3 |
InChI Key |
HYWPQRYEOMQIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=NN=N1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
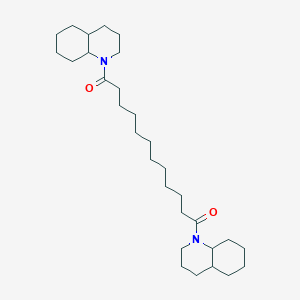
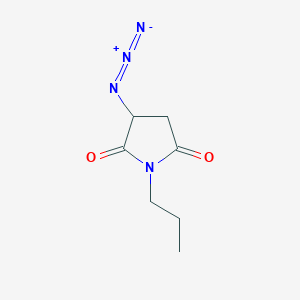
![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
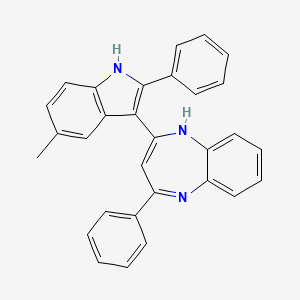
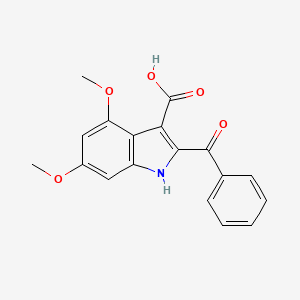

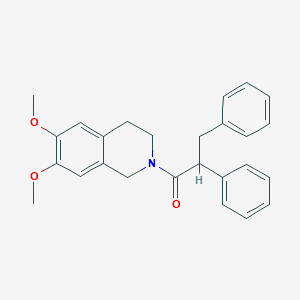
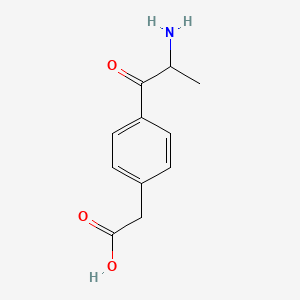
![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)
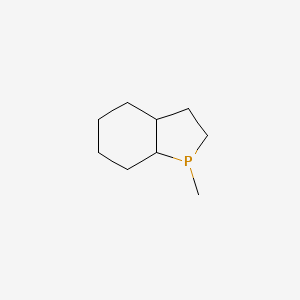
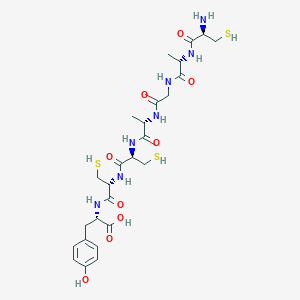
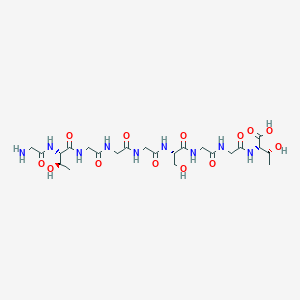
![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
